
3-Butene-1,2-diol
Overview
Description
3-Butene-1,2-diol (BDD, C₄H₈O₂; molecular weight 88.11 g/mol) is a vicinal diol with a conjugated double bond (CAS 497-06-3). It is a metabolite of the carcinogenic petrochemical 1,3-butadiene, formed via cytochrome P450-mediated oxidation to butadiene monoxide (BMO), followed by hydrolysis via epoxide hydrolase . BDD exhibits stereoselectivity in enzymatic oxidation, with (S)-BDD oxidized 7× faster than (R)-BDD by horse liver alcohol dehydrogenase (ADH) . Its reactive metabolite, hydroxymethylvinyl ketone (HMVK), is a Michael acceptor implicated in protein and DNA adduct formation, contributing to 1,3-butadiene toxicity . BDD is water-soluble and has been detected in urine via LC/MS methods after derivatization with boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butene-1,2-diol can be synthesized through the deoxydehydration of erythritol. This process involves a continuous flow procedure that relies on specific assets of multistep continuous flow processing. The reaction typically occurs at high temperatures (225–275°C) and moderate pressures, with short reaction times ranging from 1 to 15 minutes .
Industrial Production Methods: In an industrial setting, this compound is produced using a biobased continuous flow strategy. This method involves the deoxydehydration of erythritol, followed by further conversion into its corresponding carbonate, 4-vinyl-1,3-dioxolan-2-one (vinyl ethylene carbonate), an important industrial building block .
Chemical Reactions Analysis
Types of Reactions: 3-Butene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hydroxymethylvinyl ketone using common oxidizing agents.
Reduction: The compound can be reduced to form butanediols under specific conditions.
Substitution: It can undergo substitution reactions to form various derivatives, depending on the reagents and conditions used.
Major Products:
Oxidation Products: Hydroxymethylvinyl ketone.
Reduction Products: Butanediols.
Substitution Products: Various chiral building blocks.
Scientific Research Applications
A. Chemistry
3-Butene-1,2-diol serves as an important intermediate in organic synthesis :
- It is utilized in the synthesis of more complex organic molecules and as a building block for various chemical reactions .
- The compound has been shown to participate in dynamic kinetic asymmetric transformations , allowing for the creation of chiral products with high enantiomeric excess .
B. Biology
In biological research, this compound is investigated for its potential:
- Building Block for Biologically Active Compounds : It acts as a precursor in the synthesis of compounds with biological activity, which may have therapeutic applications.
- Toxicological Studies : Research indicates that it is a significant metabolite of 1,3-butadiene and has been studied for its toxicological effects in animal models .
C. Medicine
The compound's potential medicinal applications are notable:
- Pharmaceutical Development : It has been explored for its role in developing drugs targeting various diseases such as HIV and cancer. Its chiral nature allows for the synthesis of specific pharmaceutical agents .
Industrial Applications
This compound finds its place in several industrial processes:
- Polymer Production : It is used in the production of polymers and other industrial chemicals due to its reactive hydroxyl groups and double bond .
Comparative Analysis with Related Compounds
Compound | Key Characteristics | Applications |
---|---|---|
(R)-3-butene-1,2-diol | Chiral; used in asymmetric synthesis | Pharmaceuticals; organic synthesis |
(S)-3-butene-1,2-diol | Enantiomer with different biological activity | Catalytic processes; organic synthesis |
3-butene-1,2-dione | Oxidized form; lacks hydroxyl groups | Intermediate in various chemical reactions |
Butane-1,2-diol | Saturated analog; different reactivity | Solvent; intermediate in organic synthesis |
Mechanism of Action
The mechanism of action of 3-Butene-1,2-diol involves its interaction with various molecular targets and pathways. For instance, during oxidation, it interacts with oxygen to form polyperoxide, which then decomposes or hydrogenates to produce 2-butene-1,4-diol, this compound, or butanediols . Metal catalysts can control the oxidation process, promoting the formation of specific products .
Comparison with Similar Compounds
Physicochemical Properties and Structural Analogues
BDD shares functional groups with other diols but differs in reactivity due to its conjugated alkene. Key comparisons include:
BDD’s alkene moiety enhances its metabolic oxidation to electrophilic intermediates (e.g., HMVK), unlike saturated diols like 1,2-propanediol .
Metabolic Pathways and Enzyme Specificity
- BDD : Oxidized by ADH and cytochrome P450 (CYP2E1, CYP3A4) to HMVK, which forms glutathione (GSH) conjugates and protein adducts . In mice, 4-methylpyrazole (ADH/CYP inhibitor) reduces BDD clearance by 82%, implicating both enzymes in its metabolism .
- 1-Chloro-2-hydroxy-3-butene (CHB) : A structural analogue oxidized to 1-chloro-3-buten-2-one (CBO) by ADH and CYP. Like HMVK, CBO is a bifunctional alkylating agent .
- Ethylene glycol: Metabolized by ADH to glycoaldehyde and glycolic acid, causing metabolic acidosis and renal toxicity—mechanistically distinct from BDD’s genotoxicity .
Species Differences :
Biological Activity
3-Butene-1,2-diol (BDD) is a significant metabolite of 1,3-butadiene (BD), a widely used industrial chemical known for its carcinogenic potential. Understanding the biological activity of BDD is crucial for assessing its role in the toxicity and carcinogenicity associated with BD exposure. This article reviews the biological activity of BDD, including its metabolic pathways, toxicological effects, and potential applications in medicinal chemistry.
This compound is characterized by the presence of hydroxyl groups and a double bond, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of different derivatives that may exhibit distinct biological properties.
Metabolic Pathways
BDD is rapidly metabolized in vivo, primarily through oxidative pathways involving alcohol dehydrogenase (ADH) and cytochrome P450 enzymes. Studies have shown that BDD can lead to the formation of reactive intermediates that may contribute to its toxicity. In B6C3F1 mice, doses ranging from 10 to 250 mg/kg resulted in significant alterations in liver function tests and depletion of hepatic glutathione (GSH) levels .
Case Studies on Toxicity
A study investigating the acute toxicity of BDD in male Sprague-Dawley rats and B6C3F1 mice revealed critical insights into species differences in response to BDD exposure:
- Rats : At a dose of 250 mg/kg, 50% of rats died within 24 hours. Observed effects included hypoglycemia and significant liver lesions.
- Mice : Mice administered the same dose exhibited modest liver alterations without mortality or hypoglycemia .
These findings suggest that rats are more sensitive to BDD-induced hepatotoxicity compared to mice, likely due to longer plasma half-lives and sustained GSH depletion in rats .
Antioxidant Properties
Research indicates that BDD may possess antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals, potentially mitigating oxidative stress in biological systems. However, the precise mechanisms remain under investigation .
Applications in Medicinal Chemistry
Due to its structural features, BDD serves as a valuable intermediate in organic synthesis and medicinal chemistry. It has been explored for its potential use in developing pharmaceuticals targeting various diseases. Its ability to undergo diverse chemical transformations makes it a versatile compound for synthesizing biologically active molecules .
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | Hydroxyl groups + double bond | Metabolite of BD; potential antioxidant |
Butane-1,2-diol | Saturated analog | Less reactive; limited biological activity |
3-Butene-1,2-dione | Oxidized form | Different reactivity; potential for toxicity |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 3-Butene-1,2-diol (BDD) in mammalian systems, and how do they inform toxicity studies?
BDD is metabolized via two key pathways: (1) oxidation by alcohol dehydrogenase (ADH) and cytochrome P450 (CYP450) enzymes to hydroxymethylvinyl ketone (HMVK), a reactive Michael acceptor, and (2) epoxidation to 3,4-epoxy-1,2-butanediol (EBD). These pathways are critical for understanding species-specific toxicity, as mice exhibit higher CYP450 activity, leading to greater HMVK formation and associated protein adducts compared to rats .
Q. How can this compound be quantitatively detected in biological samples?
Liquid chromatography/electrospray ionization–mass spectrometry (LC/ESI-MS) with derivatization using 4-bromophenylboronic acid (BPBA) is a validated method. BPBA forms stable esters with vicinal diols like BDD, enabling detection limits as low as 0.1 µM in urine and microsomal preparations. Calibration curves show linearity (R² > 0.997) across 0.1–50 µM ranges .
Q. What factors contribute to the species-specific toxicity of this compound?
Differences in enzyme expression (e.g., higher microsomal epoxide hydrolase activity in rats) and detoxification efficiency (e.g., glutathione conjugation rates) lead to divergent toxic outcomes. For example, mice exhibit higher mortality at equivalent doses due to accelerated HMVK formation, while rats preferentially metabolize BDD to less reactive diols .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data across different experimental models?
Discrepancies arise from variations in in vitro vs. in vivo models (e.g., liver perfusion vs. microsomal assays). To reconcile these, use enzyme kinetic profiling (e.g., ratios) and interspecies scaling factors. For instance, human CYP2E1 shows 10-fold lower activity in BDD oxidation compared to murine isoforms, necessitating adjusted extrapolation methods .
Q. What enzymatic factors determine the substrate specificity for this compound oxidation?
Substrate specificity is governed by stereochemical and electronic interactions. Alcohol dehydrogenase (ADH) preferentially oxidizes BDD’s secondary alcohol group, while CYP450 targets the double bond for epoxidation. Competitive inhibition studies with structural analogs (e.g., 3-butyne-1,2-diol) reveal steric hindrance and electron-withdrawing effects reduce binding affinity by >90% .
Q. What methodologies are employed to characterize hydroxymethylvinyl ketone (HMVK)-hemoglobin adducts formed from this compound exposure?
LC/ESI-QTOF/MS and MALDI/FTICR are used to detect HMVK adducts on globin β-chain Cys125. In vivo rat studies (25–200 mg/kg BDD doses) identify cyclic diadducts via isotopic labeling and collision-induced dissociation (CID) spectra. Parallel in vitro HMVK incubations confirm adduct specificity .
Q. How does the stereochemistry of this compound influence its reactivity in synthetic applications?
The cis/trans configuration of BDD’s diol groups affects boronic ester formation efficiency. For example, BPBA derivatization yields 30% higher signal intensity for cis-1,2-cyclohexanediol analogs compared to trans isomers. This stereochemical preference is critical for designing chiral building blocks in polymer synthesis .
Q. What synthetic strategies are used to incorporate this compound into functional polymers?
Free radical polymerization of BDD diesters (e.g., diacetates) produces cross-linked networks with tunable mechanical properties. Cyclic carbonate functional polymers derived from BDD exhibit enhanced thermal stability (decomposition >250°C) and are used in thermosetting coatings .
Properties
IUPAC Name |
but-3-ene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870564 | |
Record name | Erythrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |
Record name | 3-Butene-1,2-diol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.24 [mmHg] | |
Record name | 3-Butene-1,2-diol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
497-06-3, 86161-40-2 | |
Record name | 3-Butene-1,2-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Butene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | But-3-ene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |
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Record name | 3-BUTENE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |
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